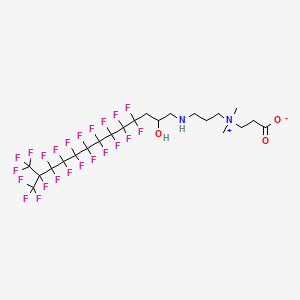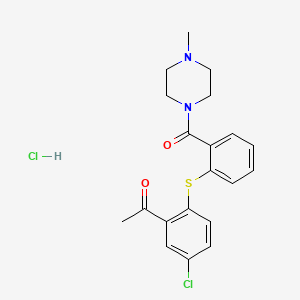
Methyl 2-propenyl pentasulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-propenyl pentasulfide can be synthesized through the reaction of allyl bromide with sodium pentasulfide in an organic solvent . The reaction typically requires a temperature range of 50-70°C and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-propenyl pentasulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: This compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted sulfur compounds.
Applications De Recherche Scientifique
Methyl 2-propenyl pentasulfide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 2-propenyl pentasulfide involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of redox-sensitive signaling pathways and the inhibition of key enzymes involved in cellular processes . The compound’s sulfur atoms play a crucial role in its reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Methyl 2-propenyl pentasulfide can be compared with other organosulfur compounds, such as:
Diallyl disulfide: Found in garlic, it has similar antimicrobial and anticancer properties.
Allyl methyl sulfide: Another sulfur compound with a strong odor, commonly found in garlic and onions.
Allyl trisulfide: Known for its potential health benefits, including cardiovascular protection.
This compound is unique due to its pentasulfide structure, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
118023-99-7 |
|---|---|
Formule moléculaire |
C4H8S5 |
Poids moléculaire |
216.4 g/mol |
Nom IUPAC |
3-(methylpentasulfanyl)prop-1-ene |
InChI |
InChI=1S/C4H8S5/c1-3-4-6-8-9-7-5-2/h3H,1,4H2,2H3 |
Clé InChI |
BFVOYECMMKLFQJ-UHFFFAOYSA-N |
SMILES canonique |
CSSSSSCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12733107.png)




